molecular formula C30H20N2 B3178459 5,11-Diphenylindolo[3,2-b]carbazole CAS No. 58328-30-6

5,11-Diphenylindolo[3,2-b]carbazole

Cat. No. B3178459
CAS RN: 58328-30-6
M. Wt: 408.5 g/mol
InChI Key: WKAHKYDYDUMBRW-UHFFFAOYSA-N
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Description

5,11-Diphenylindolo[3,2-b]carbazole is a chemical compound that has been studied for its potential applications in materials chemistry . It has been used in the synthesis of non-conjugated polymers with blue light emission .


Synthesis Analysis

The synthesis of indolo[3,2-b]carbazole derivatives, including 5,11-Diphenylindolo[3,2-b]carbazole, often involves an N–C coupling reaction . For example, novel indolo[3,2-b]carbazole derivatives have been synthesized starting from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles .


Molecular Structure Analysis

The molecular structure of 5,11-Diphenylindolo[3,2-b]carbazole has been analyzed using various techniques such as MS spectrum, 1H NMR spectrum, and FT-IR spectrum . The HOMO and LUMO of monomers and polymers have been calculated at the def2-TZVP level .


Chemical Reactions Analysis

The chemical reactions involving 5,11-Diphenylindolo[3,2-b]carbazole are typically associated with the introduction of electron-withdrawing and electron-donating units . This can lead to changes in the electron distribution and the molecular orbital (HOMO–LUMO) of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,11-Diphenylindolo[3,2-b]carbazole have been studied using various techniques. The non-conjugated polymers exhibited excellent thermal stability and solubility . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm .

Scientific Research Applications

1. Synthesis and Structural Analysis

5,11-Diphenylindolo[3,2-b]carbazole and its derivatives are synthesized through various methods, including Fischer indolization, condensation with aldehydes, and palladium-mediated cyclization. These compounds are used in structural studies due to their unique configurations and efficiency as ligands for specific receptors like the TCDD (Ah) receptor (Tholander & Bergman, 1999).

2. Development of Coordination Polymers

Indolo[3,2-b]carbazole-based ligands are utilized in creating metal-organic coordination polymers with distinct structural properties, like layered or 3D frameworks. These polymers exhibit promising applications in the field of materials science due to their unique fluorescent properties (Khan et al., 2018).

3. Organic Light-Emitting Diodes (OLEDs)

Various derivatives of 5,11-Diphenylindolo[3,2-b]carbazole are synthesized and used as hole-transporting materials in OLEDs. Their different substituted positions on the compound significantly affect optical, electrochemical, and electroluminescent properties, making them valuable for creating efficient light-emitting devices (Zhao et al., 2007).

4. Organic Field-Effect Transistors (OFETs)

Derivatives of indolo[3,2-b]carbazole are synthesized for use in p-channel OFETs. Their high level of crystallinity, solubility, and effective film formation techniques contribute significantly to the development of transistors with notable hole mobility (Boudreault et al., 2010).

5. Chemical Synthesis and Modification

The compound is used as a precursor in various chemical syntheses, leading to the creation of novel derivatives with functional properties. These derivatives are essential in advancing research in organic chemistry and material science (Irgashev et al., 2017).

6. Photophysical and Electrochemical Studies

5,11-Diphenylindolo[3,2-b]carbazole derivatives are studied for their photophysical and electrochemical properties. These studies are crucial for understanding the compound's potential applications in electronic devices and materials (Zhao et al., 2007).

Future Directions

The future directions for the study of 5,11-Diphenylindolo[3,2-b]carbazole could involve further exploration of its potential applications in materials chemistry, particularly in the synthesis of non-conjugated polymers with blue light emission . This could open up new avenues for the development of highly efficient and stable blue OLEDs .

properties

IUPAC Name

5,11-diphenylindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-20-30-26(19-29(25)31)24-16-8-10-18-28(24)32(30)22-13-5-2-6-14-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHKYDYDUMBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole

Synthesis routes and methods

Procedure details

Indolo[3,2-b]carbazole (1.20 g, 4,68 mmol) was suspended in 48 ml of o-xylene under nitrogen and treated with iodobenzene (2.10 g, 10.3 mmol) followed by the sodium t-butoxide (1.35 g, 14.0 mmol), tri-t-butylphosphine (0.15 g, 0.74 mmol) and palladium dibenzylideneacetone (0.34 g, 0.37 mmol). The resulting mixture was heated to 120° C. and stirred for 20 minutes. It was then cooled to room temperature filtered through a short pad of silica gel and the pad washed with toluene. The combined filtrates were combined and concentrated to dryness to afford a dark-colored solid. Purification using a Biotage® automated flash purification system afforded 0.640 g of N,N′-bis(phenyl)-indolo[3,2-b]carbazole with a purity of 99.7%. MP=306.5° C.; Tg=238.9° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Five
Name
palladium dibenzylideneacetone
Quantity
0.34 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Shi, J Yuan, X Wu, X Dong, L Fang, Y Miao… - New Journal of …, 2014 - pubs.rsc.org
Two novel indolo[3,2-b]carbazole derivatives, 5,11-di(4′-dimesitylboronphenyl)indolo[3,2-b]carbazole (DDBICZ) and 2,8-dimesitylboron-5,11-di(4′-dimesitylboronphenyl)indolo[3,2-b]…
Number of citations: 42 pubs.rsc.org
K Kawaguchi, K Nakano, K Nozaki - The Journal of Organic …, 2007 - ACS Publications
Ladder-type heteroacenes containing pyrrole or furan rings, indolo[3,2-b]carbazoles and dibenzo[d,d‘]benzo[1,2-b:4,5-b‘]difurans, were effectively synthesized from the common …
Number of citations: 154 pubs.acs.org
T Qi, W Qiu, Y Liu, H Zhang, X Gao, Y Liu… - The Journal of …, 2008 - ACS Publications
A new series of ladder-type heteroacenes containing both pyrrole and furan rings, 5,6-disubstituted diindolo[3,2-b:4,5-b′]thiophenes (DITs), were effectively synthesized from N-…
Number of citations: 58 pubs.acs.org
E Polikarpov - 2008 - search.proquest.com
Organic light-emitting devices (OLEDs) with two-component layers consisting of a guest material (dopant) dispersed in a matrix (host) are examined in this work. Both emissive organic …
Number of citations: 0 search.proquest.com

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